5-Fluoro-2-methylbenzenesulfonyl chloride
Overview
Description
5-Fluoro-2-methylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (SO2Cl) attached to an aromatic ring. The presence of the fluorine atom and the methyl group on the benzene ring influences the reactivity and properties of the molecule, making it a potentially useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated sulfonyl chlorides has been described in the literature. For instance, the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides involves a two-step procedure starting from difluoronitrobenzenes, which undergo a regioselective reaction followed by oxidative cleavage to yield the sulfonyl chlorides . Another example is the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is prepared using the Schiemann reaction, oxychlorination, and nitration . These methods could potentially be adapted for the synthesis of 5-fluoro-2-methylbenzenesulfonyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is influenced by the substituents on the aromatic ring. In the case of 5-fluoro-2-methylbenzenesulfonyl chloride, the fluorine atom is a strong electron-withdrawing group, which can affect the electron density of the aromatic ring and the reactivity of the sulfonyl chloride group. The microwave spectrum and ab initio analysis of a related molecule, the fluorobenzene–hydrogen chloride complex, provide insights into the interactions and structure of fluorinated aromatic compounds .
Chemical Reactions Analysis
Fluoroalkylsulfonyl chlorides, which are structurally similar to 5-fluoro-2-methylbenzenesulfonyl chloride, have been used in atom transfer radical addition (ATRA) reactions with electron-deficient alkenes under photochemical conditions . These reactions demonstrate the utility of fluoroalkylsulfonyl chlorides in introducing fluorinated groups into other molecules. Additionally, 4-fluorobenzenesulfonyl chloride has been used to activate hydroxyl groups on polymeric carriers, showcasing the reactivity of the sulfonyl chloride group in forming covalent bonds with other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-methylbenzenesulfonyl chloride would be influenced by both the sulfonyl chloride group and the fluorine and methyl substituents. The sulfonyl chloride group is typically reactive towards nucleophiles, and the presence of the fluorine atom could enhance this reactivity due to its electron-withdrawing nature. The methyl group, being electron-donating, might slightly reduce the electrophilicity of the sulfonyl chloride group. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific molecular interactions and would need to be determined experimentally.
Scientific Research Applications
Synthesis of Sulfonated Derivatives
5-Fluoro-2-methylbenzenesulfonyl chloride is involved in the synthesis of sulfonated derivatives, which are crucial in creating intermediates for the development of pharmaceuticals and pesticides. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction highlights its role in creating key intermediates for pesticide preparation (Xiao-hua Du et al., 2005).
Activation of Hydroxyl Groups
In bioconjugate chemistry, 5-Fluoro-2-methylbenzenesulfonyl chloride derivatives like 4-fluorobenzenesulfonyl chloride have been used as activating agents for covalent attachment of biologicals to solid supports. This application is essential in the development of therapeutic applications and bioselective separation techniques (Y. A. Chang et al., 1992).
Corrosion Inhibition Studies
Derivatives of 5-Fluoro-2-methylbenzenesulfonyl chloride, such as piperidine derivatives, have been investigated for their corrosion inhibition properties on metal surfaces, particularly iron. These studies provide insights into developing more efficient corrosion inhibitors for industrial applications (S. Kaya et al., 2016).
Antibacterial Agents
Research has shown that N-alkyl/aralkyl derivatives of 5-Fluoro-2-methylbenzenesulfonyl chloride possess significant antibacterial properties. These compounds have been studied for their potential as therapeutic agents against various bacterial infections (M. Abbasi et al., 2015).
Polymerization Studies
In the field of polymer science, 5-Fluoro-2-methylbenzenesulfonyl chloride derivatives have been investigated for their role in polymerization processes. Studies have focused on understanding the efficiency of such compounds as initiators in atom transfer radical polymerization (ATRP), contributing to advancements in polymer synthesis (P. Gurr et al., 2005).
properties
IUPAC Name |
5-fluoro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWBMJAUUSBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196197 | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzenesulfonyl chloride | |
CAS RN |
445-05-6 | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-methylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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